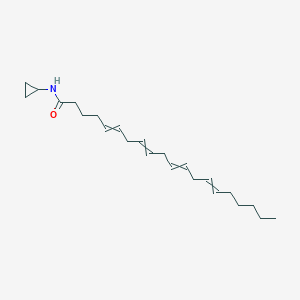

Araquidonilciclopropilamida

Descripción general

Descripción

Arachidonylcyclopropylamide (ACPA), also known as AM-356 and N-arachidonoylcyclopropylamide, is a synthetic cannabinoid receptor agonist that was first synthesized in the early 2000s. It is a derivative of the endocannabinoid anandamide and has been used in research to study the effects of cannabinoids on the body. ACPA has been shown to have a range of effects, including analgesia, anti-inflammatory activity, and neuroprotection. In recent years, ACPA has been studied in both animal models and in vitro systems, providing insight into its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Investigación del Receptor Cannabinoid

ACPA es un agonista selectivo de alta afinidad para el receptor cannabinoide CB1 . Se utiliza en la investigación para estudiar el papel de los receptores CB1 en varios procesos fisiológicos, incluida la regulación del dolor, el apetito y el estado de ánimo. Al unirse a estos receptores, ACPA ayuda a comprender la influencia del sistema endocannabinoide en estas funciones.

Gestión del Dolor

Los estudios han demostrado que ACPA se puede utilizar para desarrollar agentes multiobjetivo para el tratamiento de la inflamación y el dolor. La interacción del compuesto con la vía del ácido araquidónico sugiere una posible eficacia en el alivio del dolor, particularmente en condiciones donde los analgésicos convencionales son menos efectivos.

Aplicaciones Antiinflamatorias

Se ha explorado el papel de ACPA en la modulación de los mediadores inflamatorios, particularmente en el contexto de las enfermedades periodontales. Al afectar los metabolitos locales del ácido araquidónico, ACPA puede contribuir a ralentizar la progresión de las afecciones inflamatorias.

Investigación del Cáncer

La investigación sobre líneas celulares de adenocarcinoma pancreático tratadas con ACPA ha indicado que puede regular las proteínas relacionadas con el crecimiento y el metabolismo celular. Esto sugiere una posible aplicación en el desarrollo de terapias basadas en cannabinoides para ciertos tipos de cáncer.

Neurociencia

ACPA se ha utilizado para investigar los efectos de los cannabinoides en las funciones neurológicas. Su capacidad para inhibir la acumulación de cAMP inducida por forskolina y aumentar la unión de GTPγS a las membranas cerebelosas lo convierte en una herramienta valiosa en el estudio de la neurofarmacología .

Farmacocinética y Metabolismo

La síntesis y el análisis de los análogos de ACPA proporcionan información sobre la farmacocinética y el metabolismo de los compuestos cannabinoides. Comprender cómo se metaboliza ACPA y sus derivados puede informar el desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados.

Modulación del Sistema Inmunológico

La interacción de ACPA con los receptores cannabinoides puede tener implicaciones para el sistema inmunológico. La investigación sobre cómo ACPA afecta la migración y la función de las células inmunitarias podría conducir a nuevas estrategias para el tratamiento de enfermedades autoinmunitarias .

Termorregulación

Se ha demostrado que ACPA produce hipotermia en ratones, lo que indica su efecto en los mecanismos de regulación de la temperatura del cuerpo . Esta aplicación es significativa para comprender cómo los receptores cannabinoides pueden influir en la termorregulación.

Mecanismo De Acción

Target of Action

Arachidonylcyclopropylamide (ACPA) is a synthetic agonist that primarily targets the cannabinoid receptor 1 (CB1R) . The CB1R is a G protein-coupled receptor found in the brain and peripheral tissues . ACPA has a low affinity for the cannabinoid receptor 2 (CB2R), making it a selective cannabinoid agonist .

Mode of Action

ACPA interacts with its primary target, the CB1R, by binding to it . This binding triggers a series of downstream processes mediated through the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP . This interaction results in various physiological effects, including the modulation of neurotransmitter release .

Biochemical Pathways

The activation of CB1R by ACPA affects several biochemical pathways. For instance, it has been shown to reduce the action-potential-evoked calcium transient in nerve terminals . This decrease in calcium levels can inhibit neurotransmitter release, affecting synaptic transmission .

Result of Action

The binding of ACPA to CB1R has several molecular and cellular effects. It has been shown to induce a dose-dependent increase in microglial BV-2 cell migration . Additionally, ACPA’s activation of CB1R can inhibit GABAergic synaptic transmission onto superficial and deep medial entorhinal neurons .

Safety and Hazards

According to the available safety data sheet, ACPA should not be used for food, drug, pesticide or biocidal product use. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, immediate medical attention is advised .

Relevant Papers

There are several papers that discuss ACPA. One paper discusses the comparative antinociceptive effect of ACPA and lignocaine, a local anaesthetic agent, following direct intrawound administration in rats . Another paper discusses the anxiolytic and antidepressant effects of ACPA and harmaline co-treatment . A third paper discusses the amelioration of memory impairment by corticolimbic microinjections of ACPA in a streptozotocin-induced Alzheimer’s rat model .

Análisis Bioquímico

Biochemical Properties

Arachidonylcyclopropylamide plays a significant role in biochemical reactions, particularly through its interaction with the CB1R . The compound’s interaction with this receptor is crucial in its function as a selective cannabinoid agonist

Cellular Effects

Arachidonylcyclopropylamide’s effects on various types of cells and cellular processes are primarily mediated through its action on the CB1R . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Arachidonylcyclopropylamide exerts its effects at the molecular level primarily through its interaction with the CB1R . It acts as an agonist for this receptor, meaning it binds to the receptor and activates it . This can lead to various downstream effects, including potential changes in gene expression

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGAUBPACOBAMV-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400110 | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229021-64-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229021-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

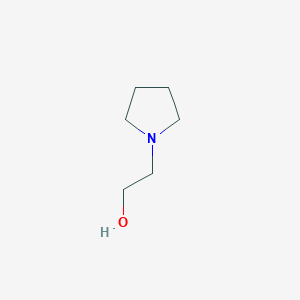

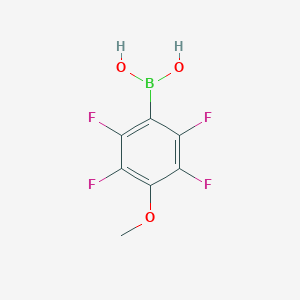

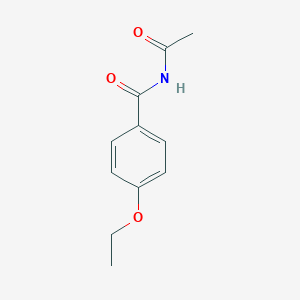

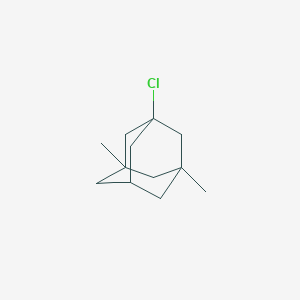

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)